2-methyl-N-(2-methylbenzyl)benzamide
Description
2-Methyl-N-(2-methylbenzyl)benzamide is a benzamide derivative characterized by a methyl group at the 2-position of the benzamide core and a 2-methylbenzyl substituent on the amide nitrogen. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol.
Benzamides are known for their versatility in drug design due to their ability to engage in hydrogen bonding (via the amide group) and π-π stacking (via aromatic rings). The 2-methylbenzyl group in this compound introduces steric and electronic effects that may modulate binding affinity, solubility, and metabolic stability compared to simpler benzamide derivatives.
Properties
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-7-3-5-9-14(12)11-17-16(18)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWPHVDHTRMPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylbenzyl)benzamide typically involves the reaction of 2-methylbenzylamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-methylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of benzoic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
2-Methyl-N-(2-methylbenzyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylbenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
2-Methyl-N-(o-tolyl)benzamide
- Structure : Benzamide with a 2-methyl group on the benzamide ring and an o-tolyl (2-methylphenyl) group directly attached to the amide nitrogen.
- Molecular Formula: C₁₅H₁₅NO.
- Key Differences: The absence of a CH₂ spacer between the amide nitrogen and the aromatic ring (unlike the 2-methylbenzyl group in the target compound) reduces conformational flexibility. Biological Activity: Reported as a non-steroidal anti-inflammatory drug (NSAID) via cyclooxygenase (COX) inhibition . The rigid o-tolyl group may enhance target selectivity compared to the more flexible 2-methylbenzyl substituent.
N-Benzoyl-N,2-dimethylbenzamide
- Structure : Benzamide with a 2-methyl group and an N-benzoyl-N-methyl substituent.
- Molecular Formula: C₁₆H₁₅NO₂.
- Key Differences :
- The N-benzoyl group introduces a ketone moiety, increasing electron-withdrawing effects and reducing basicity compared to the 2-methylbenzyl group.
- Applications : Used in studies of structural rigidity and crystallography due to its planar benzoyl group .
2-Amino-N-(2-methylpropyl)benzamide
- Structure: Benzamide with a 2-amino group and a 2-methylpropyl (isobutyl) substituent.
- Molecular Formula : C₁₂H₁₆N₂O.
- Applications: Acts as a versatile synthetic intermediate for heterocyclic compounds .
2-Methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Structure : Benzamide with a 2-methyl group and a thiazolo-pyridine-substituted phenyl group.
- Molecular Formula : C₂₁H₁₇N₃OS.
- Key Differences :
- The thiazolo-pyridine moiety introduces heterocyclic complexity, enhancing interactions with kinase targets (e.g., PI3K inhibitors).
- Biological Activity : Demonstrates potent inhibitory effects in cancer research, unlike the target compound, which lacks heterocyclic motifs .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Molecular Weight | Water Solubility | LogP (Predicted) | Notable Features |
|---|---|---|---|---|
| 2-Methyl-N-(2-methylbenzyl)benzamide | 239.32 | Low | 3.8 | Flexible benzyl spacer |
| 2-Methyl-N-(o-tolyl)benzamide | 225.29 | Very low | 4.1 | Rigid o-tolyl group |
| N-Benzoyl-N,2-dimethylbenzamide | 253.30 | Moderate | 2.9 | Planar benzoyl group |
| 2-Amino-N-(2-methylpropyl)benzamide | 206.27 | High | 1.7 | Polar amino group |
- Solubility: The amino-substituted analog (2-amino-N-(2-methylpropyl)benzamide) exhibits higher solubility due to polarity, while the target compound’s hydrophobicity (LogP ~3.8) suggests better membrane permeability.
- Flexibility : The 2-methylbenzyl group in the target compound allows for adaptive binding in protein pockets, unlike rigid analogs like 2-methyl-N-(o-tolyl)benzamide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
